Cas no 2168967-05-1 (6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane)

6,6-Dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique heterocyclic structure with oxygen and nitrogen atoms integrated into its framework. This molecular architecture imparts stability and versatility, making it suitable for applications in pharmaceutical intermediates, agrochemicals, and specialty materials. The presence of dipropyl substituents enhances lipophilicity, potentially improving bioavailability in drug design. Its spirocyclic core offers conformational rigidity, which can be advantageous in the development of selective ligands or catalysts. The compound’s synthetic utility lies in its ability to serve as a building block for complex molecular systems, particularly in medicinal chemistry where structural diversity is critical.
6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane structure
2168967-05-1 structure
Product name:6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane
CAS No:2168967-05-1
MF:C12H23NO2
MW:213.316523790359
CID:5877223
PubChem ID:165743390

6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane Chemical and Physical Properties

Names and Identifiers

    • 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane
    • 2168967-05-1
    • EN300-1280031
    • 6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
    • Inchi: 1S/C12H23NO2/c1-3-5-12(6-4-2)13-11(7-8-15-12)9-14-10-11/h13H,3-10H2,1-2H3
    • InChI Key: KEXJXUQWRDXQDJ-UHFFFAOYSA-N
    • SMILES: O1CC2(C1)CCOC(CCC)(CCC)N2

Computed Properties

  • Exact Mass: 213.172878976g/mol
  • Monoisotopic Mass: 213.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų
  • XLogP3: 1.8

6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1280031-0.1g
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
0.1g
$1863.0 2023-06-08
Enamine
EN300-1280031-0.05g
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
0.05g
$1779.0 2023-06-08
Enamine
EN300-1280031-1.0g
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
1g
$2118.0 2023-06-08
Enamine
EN300-1280031-2.5g
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
2.5g
$4150.0 2023-06-08
Enamine
EN300-1280031-500mg
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
500mg
$2033.0 2023-10-01
Enamine
EN300-1280031-2500mg
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
2500mg
$4150.0 2023-10-01
Enamine
EN300-1280031-1000mg
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
1000mg
$2118.0 2023-10-01
Enamine
EN300-1280031-10000mg
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
10000mg
$9105.0 2023-10-01
Enamine
EN300-1280031-5000mg
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
5000mg
$6140.0 2023-10-01
Enamine
EN300-1280031-0.25g
6,6-dipropyl-2,7-dioxa-5-azaspiro[3.5]nonane
2168967-05-1
0.25g
$1948.0 2023-06-08

6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane Related Literature

Additional information on 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane

Introduction to 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane (CAS No. 2168967-05-1)

6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane, identified by its Chemical Abstracts Service (CAS) number 2168967-05-1, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural and functional properties. This spirocyclic compound features a nitrogen-containing heterocycle embedded within a rigid spiro framework, making it an intriguing candidate for various applications, particularly in the development of novel pharmaceuticals and specialty chemicals.

The molecular structure of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane consists of two interconnected rings: a spirocyclic amine ring and an oxygenated alkane chain. The presence of the azaspiro motif introduces rigidity and tunable electronic properties, which are highly desirable in drug design. Specifically, the nitrogen atom in the azaspiro ring can serve as a hydrogen bond acceptor or participate in coordination interactions with biological targets, enhancing binding affinity and selectivity.

Recent advancements in computational chemistry have enabled detailed elucidation of the conformational landscape of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane. Molecular dynamics simulations suggest that the compound exhibits stable chair conformations in solution, with the propyl substituents influencing local electronic distributions. These insights are crucial for rationalizing its potential biological activity and for guiding synthetic modifications aimed at optimizing pharmacokinetic profiles.

In the realm of medicinal chemistry, 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane has been explored as a scaffold for kinase inhibitors and other enzyme-targeting molecules. The spirocyclic core provides a scaffold that can mimic natural product structures while allowing for diverse functionalization strategies. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases by occupying conserved pockets within the enzyme active site. The oxygenated moiety further enhances solubility and metabolic stability, making it an attractive lead for drug development.

One particularly notable application of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane is in the field of materials science. Its rigid spiro structure lends itself to applications as a building block for liquid crystals and high-performance polymers. Researchers have demonstrated that incorporating this compound into polymer matrices improves thermal stability and mechanical strength while maintaining flexibility—a critical balance for advanced materials used in electronics and coatings.

The synthesis of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane presents both challenges and opportunities for synthetic chemists. Traditional approaches often involve multi-step sequences involving spirocyclic ring formation followed by functional group interconversions. However, recent innovations in transition-metal-catalyzed reactions have enabled more efficient routes to this compound. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the spirocyclic core with high regioselectivity and yield.

From a pharmacological perspective, derivatives of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane have been investigated for their potential as central nervous system (CNS) therapeutics. The nitrogen heterocycle interacts with serotonin receptors (e.g., 5-HT1A), which are implicated in anxiety disorders and neurodegenerative diseases. Preliminary pharmacokinetic studies indicate that this scaffold exhibits favorable blood-brain barrier penetration when optimized appropriately.

The versatility of 6,6-dipropyl-2,7-dioxa-5-azaspiro3.5nonane extends to its role as an intermediate in synthesizing complex natural products mimics. By strategically introducing different substituents on the azaspiro ring or modifying the oxygenated chain, chemists can generate libraries of compounds with tailored biological activities. This approach aligns well with modern drug discovery paradigms that emphasize diversity-oriented synthesis to accelerate hit identification.

In conclusion, 6 , 6 - dipropyl - 2 , 7 - dioxa - 5 - azaspiro3 . 5 nonane ( CAS No . 2168967 - 05 - 1 ) represents a fascinating compound with broad utility across multiple scientific disciplines . Its unique structural features make it an excellent candidate for further exploration in medicinal chemistry , materials science , and catalysis . As research continues to uncover new synthetic methodologies and applications , this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological innovation .

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd